molecular formula C9H10O3 B1209934 2-(4-Hydroxyphenyl)propanoic acid CAS No. 938-96-5

2-(4-Hydroxyphenyl)propanoic acid

Cat. No. B1209934
M. Wt: 166.17 g/mol
InChI Key: ZHMMPVANGNPCBW-UHFFFAOYSA-N
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Patent
US04642376

Procedure details

A mixture of 2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane (3.15 g; 0.01 mole), potassium carbonate (6.8 g; 0.05 mole), tetrabutylammonium bromide (0.06 g; 0.0002 mole) in dimethylformamide (30 ml) is heated while being stirred for 36 hours at 90° C. The mixture is then cooled to room temperature, poured into a 1N solution of HCl (300 ml), and extracted with toluene. The organic phase is evaporated and the residue is hydrolyzed as in Example 1c, to obtain 2-(4'-hydroxyphenyl)-propionic acid (0.49 g; 0.003 mole; yield of 30%). The characteristics of the acid are identical to those of Example 1.
Name
2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:4]1([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)OCC(C)(C)CO1)C.[C:19](=O)([O-:21])[O-:20].[K+].[K+].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[OH:18][C:15]1[CH:14]=[CH:13][C:12]([CH:4]([CH3:2])[C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
2-(1'-bromoethyl)-5,5-dimethyl-2-(4'-hydroxyphenyl)-1,3-dioxane
Quantity
3.15 g
Type
reactant
Smiles
BrC(C)C1(OCC(CO1)(C)C)C1=CC=C(C=C1)O
Name
Quantity
6.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while being stirred for 36 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.003 mol
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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